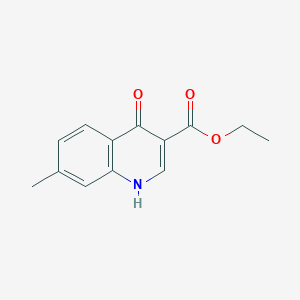
ethyl 4-hydroxy-7-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline and its analogs, including ethyl 4-hydroxy-7-methylquinoline-3-carboxylate, involves traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .Chemical Reactions Analysis
Quinoline, the parent compound of this compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate derivatives are synthesized through a two-step process involving isatoic anhydrides and ethyl acetoacetate, as part of research in HIV integrase projects (Jentsch et al., 2018).
- Synthesis of similar compounds, such as ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, is integral in antibacterial fluoroquinolones research (Rádl, 1994).
Chemical Properties and Reactions
- The reaction of this compound derivatives with phosphorus oxychloride has been studied, showing a transformation to 4-chloro derivatives and a notable loss of 1-N-alkyl groups (Ukrainets et al., 2009).
- Alkaline hydrolysis of these compounds results in decarboxylation, leading to new chemical structures (Ukrainets et al., 2006).
Novel Derivatives and Potential Applications
- Novel optically pure α-amino acid functionalised quinolone derivatives have been synthesized, showing promising antibacterial activity (Lingaiah et al., 2012).
- Theoretical and spectroscopic studies of these derivatives offer insights into their biological activities and potential pharmaceutical applications (Rimarčík et al., 2011).
Antimicrobial and Antiviral Activities
- Some derivatives exhibit moderate antibacterial activity, demonstrating the compound's potential in antimicrobial research (Asghari et al., 2014).
- Research also includes exploring the antiviral activities of these compounds against various viruses (Ivashchenko et al., 2014).
Orientations Futures
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate has diverse biological and pharmacological activities, making it a potential candidate for various applications in research and industry. Its future directions could involve further exploration of its therapeutic potential and the development of more efficient and environmentally friendly synthesis methods .
Propriétés
IUPAC Name |
ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-6-8(2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMNKPYBWQMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508220 |
Source


|
| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41460-18-8 |
Source


|
| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

